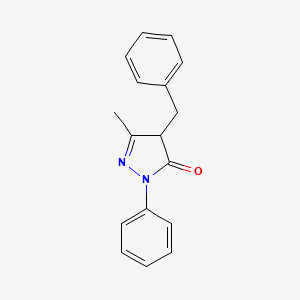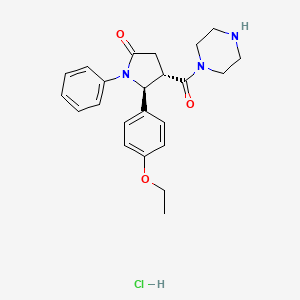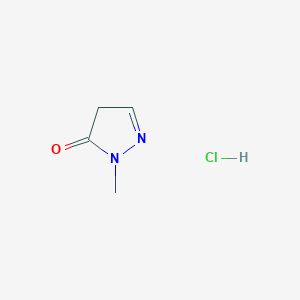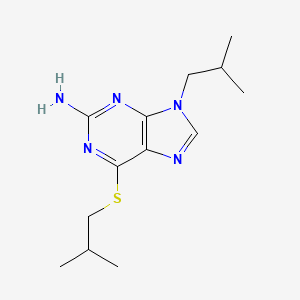
9-(2-Methylpropyl)-6-(2-methylpropylsulfanyl)purin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Isobutyl-6-(isobutylthio)-9H-purin-2-amine: is a synthetic organic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of isobutyl and isobutylthio groups attached to the purine core, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Isobutyl-6-(isobutylthio)-9H-purin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable purine derivative, such as 2,6-dichloropurine.
Substitution Reaction: The first step involves the substitution of the chlorine atoms with isobutyl groups using isobutylamine under basic conditions.
Thioether Formation: The second step involves the introduction of the isobutylthio group. This can be achieved by reacting the intermediate with isobutylthiol in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
9-Isobutyl-6-(isobutylthio)-9H-purin-2-amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the isobutylthio group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups to the purine ring.
Applications De Recherche Scientifique
9-Isobutyl-6-(isobutylthio)-9H-purin-2-amine: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving purine metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9-Isobutyl-6-(isobutylthio)-9H-purin-2-amine involves its interaction with molecular targets such as enzymes involved in purine metabolism. The isobutyl and isobutylthio groups may enhance its binding affinity and specificity for these targets, potentially inhibiting their activity and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Isobutyl-6-phenethylsulfanyl-9H-purin-2-ylamine: This compound has a phenethylsulfanyl group instead of an isobutylthio group, which may alter its chemical and biological properties.
9-(2-methylpropyl)-6-(2-methylpropylsulfanyl)purin-2-amine: This compound is structurally similar but has different substituents on the purine ring.
Uniqueness
- The presence of both isobutyl and isobutylthio groups in 9-Isobutyl-6-(isobutylthio)-9H-purin-2-amine imparts unique steric and electronic properties, potentially enhancing its reactivity and specificity in biological systems.
Propriétés
Numéro CAS |
91953-88-7 |
|---|---|
Formule moléculaire |
C13H21N5S |
Poids moléculaire |
279.41 g/mol |
Nom IUPAC |
9-(2-methylpropyl)-6-(2-methylpropylsulfanyl)purin-2-amine |
InChI |
InChI=1S/C13H21N5S/c1-8(2)5-18-7-15-10-11(18)16-13(14)17-12(10)19-6-9(3)4/h7-9H,5-6H2,1-4H3,(H2,14,16,17) |
Clé InChI |
TXJFULMMFWCUGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C=NC2=C1N=C(N=C2SCC(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



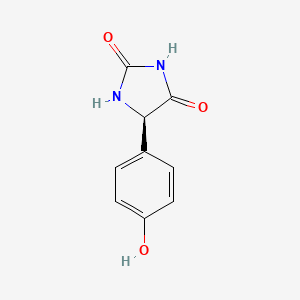
![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate](/img/structure/B12923777.png)
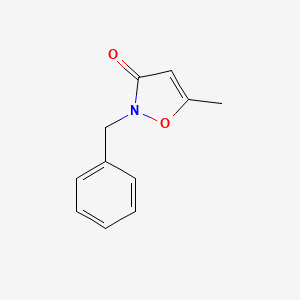
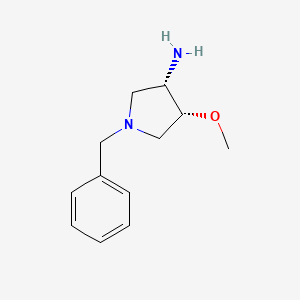
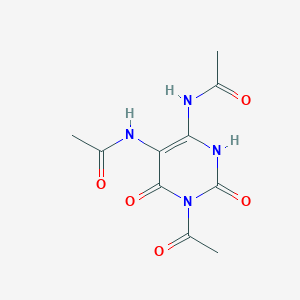
![4-Bromo-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12923796.png)
![(2RS)-2-[2-(Dimethylamino)ethyl]indan-1-one Hydrochloride](/img/structure/B12923804.png)
![(2S)-2-amino-4-{6-[(3-methylbut-2-en-1-yl)amino]-3H-purin-3-yl}butanoic acid](/img/structure/B12923813.png)

